![molecular formula C22H34ClN3O3 B14155722 N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 31326-29-1](/img/structure/B14155722.png)
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with a diverse range of applications in various fields including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is typically carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .
2-(chloromethyl)oxirane is synthesized by the reaction of epichlorohydrin with a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified by distillation .
The reaction is typically carried out at temperatures around 60-70°C, and the product is purified by recrystallization .
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. For example, the production of bisphenol A involves continuous processes with efficient separation and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form Schiff bases, and with carboxylic acids to form amides .
2-(chloromethyl)oxirane undergoes nucleophilic substitution reactions due to the presence of the epoxide ring. It can react with nucleophiles such as amines and thiols to form corresponding substituted products .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups. It can react with halogens, nitrating agents, and sulfonating agents to form corresponding substituted products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as aldehydes, ketones, and carboxylic acids.
Reduction: Formation of corresponding reduced products such as alcohols and amines.
Substitution: Formation of corresponding substituted products such as ethers, amides, and thiols
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine is widely used as a cross-linking agent in polymer chemistry, particularly in the production of epoxy resins. It is also used as a chelating agent in coordination chemistry .
2-(chloromethyl)oxirane is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of epoxy resins and as a stabilizer in the polymer industry .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is extensively used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which makes it an effective chelating agent. It can also act as a nucleophile in various chemical reactions due to the presence of amino groups .
2-(chloromethyl)oxirane exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic attack by various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its ability to undergo electrophilic aromatic substitution reactions. This reactivity makes it valuable in the synthesis of various substituted aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine, it is used as a cross-linking agent and chelating agent.
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane, it is used as an intermediate in the synthesis of various chemicals.
Bisphenol S: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, it is used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its ability to form stable complexes with metal ions, making it an effective chelating agent .
2-(chloromethyl)oxirane is unique due to the presence of the epoxide ring, which makes it highly reactive and valuable as an intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its ability to undergo electrophilic aromatic substitution reactions, making it valuable in the synthesis of various substituted aromatic compounds .
Propiedades
Número CAS |
31326-29-1 |
|---|---|
Fórmula molecular |
C22H34ClN3O3 |
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;7H,1-6H2;3H,1-2H2 |
Clave InChI |
OMGYJVVEGHXIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CNCCN)N |
Números CAS relacionados |
68610-56-0 31326-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
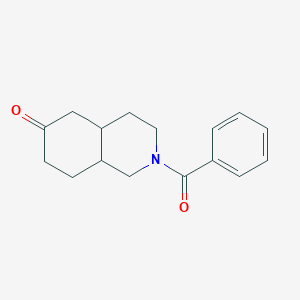
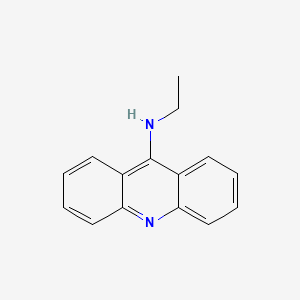
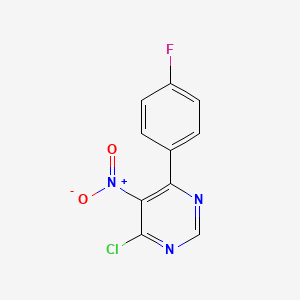
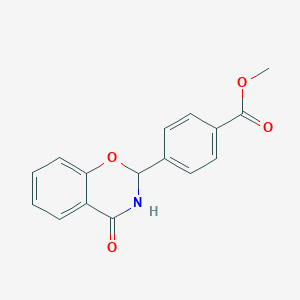
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
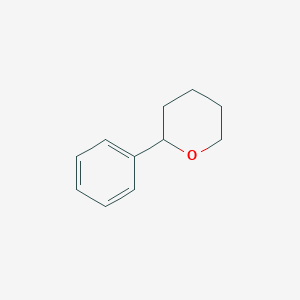
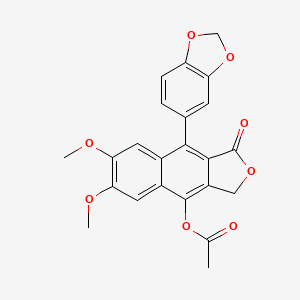
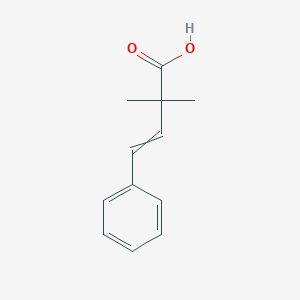
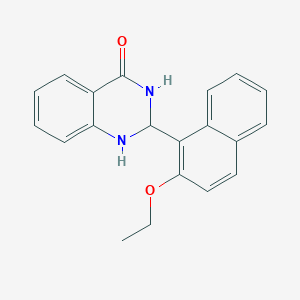
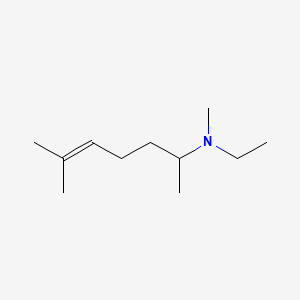
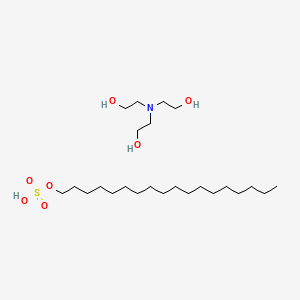
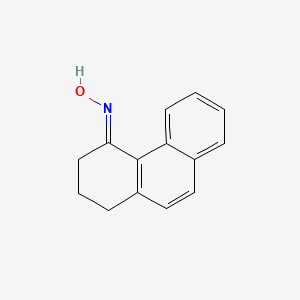
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
